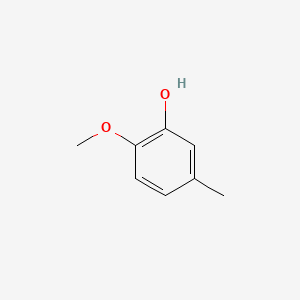

2-Methoxy-5-methylphenol

Description

Significance and Emerging Research Directions in Substituted Phenolic Compounds

Substituted phenolic compounds, a broad class of molecules that includes 2-Methoxy-5-methylphenol, are of significant importance in organic chemistry and various industrial applications. wisdomlib.orgresearchgate.net These compounds serve as crucial starting materials and intermediates in the synthesis of more complex molecules, such as benzopyran derivatives. wisdomlib.org The reactivity of the phenol (B47542) moiety, particularly its acidity and ability to participate in radical scavenging, is central to their biological activities. nih.govresearchgate.net

Emerging research directions for substituted phenolic compounds are diverse, reflecting their versatile chemical nature. Key areas of investigation include:

Antioxidant Properties: Many phenolic compounds exhibit potent antioxidant activity by scavenging free radicals, which is crucial in preventing oxidative stress-related damage in biological systems and industrial products. nih.gov Research continues to explore the structure-activity relationships that govern their antioxidant efficacy. iiarjournals.org

Pharmaceutical Applications: Phenolic derivatives are being explored for a range of therapeutic uses, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. chemimpex.com The ability to modify the phenolic structure allows for the fine-tuning of their pharmacological profiles.

Flavor and Fragrance Industry: The distinct aromatic properties of many substituted phenols make them valuable as flavoring and fragrance agents in the food and cosmetics industries. ontosight.ailookchem.com

Organic Synthesis: Their role as building blocks in organic synthesis remains a cornerstone of their importance, facilitating the creation of novel compounds with tailored properties for materials science and pharmaceutical development. mdpi.com

Historical Context of Guaiacol (B22219) Derivatives in Chemical Sciences

Guaiacol, the parent compound of this compound, has a history dating back to 1843 when it was first isolated from guaiac (B1164896) tree resin. acs.org It is chemically known as o-methoxyphenol. acs.org Historically, guaiacol and its derivatives have been significant in several fields.

Initially used for its medicinal properties as an expectorant, antiseptic, and local anesthetic, guaiacol's utility has since expanded significantly. acs.orgnih.gov It serves as a precursor in the synthesis of various flavorants and aromas, including synthetic vanillin. nih.gov The study of guaiacol derivatives has been instrumental in understanding the chemistry of lignin (B12514952), a complex polymer found in wood, as guaiacol-type structures are fundamental units of this natural material. tandfonline.comfrontiersin.org

The reactivity of the guaiacol structure, with its hydroxyl and methoxy (B1213986) groups, has made it a focal point for studies on electrophilic substitution and other chemical transformations. tandfonline.com This historical foundation has paved the way for the investigation of more complex derivatives like this compound, as researchers seek to understand how additional substituents influence the compound's physical and chemical properties.

Scope and Objectives of Contemporary Research on this compound

Current research on this compound is multifaceted, aiming to fully characterize its properties and explore its potential applications. The primary objectives of this research include:

Synthesis and Characterization: Developing efficient and regioselective methods for the synthesis of this compound is a key objective. This includes methods like the thermal degradation of lignin and the engineered enzymatic hydroxylation of 4-methylanisole. Detailed characterization using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial to distinguish it from its isomers and to understand its structural properties.

Elucidation of Biological Activities: A significant focus of contemporary research is to investigate and quantify the biological activities of this compound. This includes in-depth studies of its antioxidant capacity through assays like the DPPH radical-scavenging method. scielo.br Furthermore, its potential as an antimicrobial, anti-inflammatory, and anticancer agent is under active investigation. chemimpex.com

Industrial Applications: Research aims to harness the properties of this compound for various industrial uses. Its pleasant, smoky aroma makes it a candidate for use as a flavoring agent in food products. thegoodscentscompany.com Its antimicrobial properties are being explored for applications in wood preservation. chemimpex.com

Intermediate in Organic Synthesis: The compound serves as a valuable building block for the synthesis of more complex molecules. mdpi.com Research is focused on utilizing its reactivity to create novel derivatives with specific functionalities for pharmaceutical and materials science applications.

Detailed Research Findings

Advanced research has provided significant insights into the physicochemical properties and potential applications of this compound.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₀O₂ | nih.govscbt.comnist.gov |

| Molecular Weight | 138.16 g/mol | scbt.com |

| CAS Number | 1195-09-1 | chemimpex.comscbt.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | Isocreosol, 5-Methylguaiacol | nih.gov |

| Melting Point | 32-39 °C | chemimpex.comchemsynthesis.com |

| Boiling Point | 115-117 °C at 20 mmHg | chemimpex.comchemsynthesis.com |

| Appearance | Yellow to light brown solid | chemimpex.com |

Spectroscopic and Chromatographic Data

Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for the identification and quantification of this compound.

| Analytical Parameter | Value/Description | Source(s) |

| GC Retention Index (non-polar column) | 1187, 1191, 1201.7 | nist.gov |

| GC-MS Molecular Ion Peak (m/z) | 138 | |

| Key Mass Fragments (m/z) | 123 (loss of CH₃), 95 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNDEOYXGHGERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152469 | |

| Record name | 2-Methoxy-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-09-1 | |

| Record name | 2-Methoxy-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV5V76OU33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Methoxy 5 Methylphenol

Classical Organic Synthesis Approaches

Traditional organic synthesis provides a robust framework for the modification of phenolic compounds like 2-Methoxy-5-methylphenol. These methods, refined over decades, allow for the construction of diverse molecular architectures through controlled, stepwise reactions.

Acid-Mediated Ring Contraction Rearrangements for Aryl-Substituted Phenols

A sophisticated method for synthesizing aryl-substituted 2-methoxyphenol derivatives involves an acid-mediated ring contraction cascade. While not a direct synthesis of this compound itself, this approach exemplifies a powerful strategy for creating its substituted analogs. The process begins with oxidopyrylium cycloadducts, which can be derived from readily available starting materials like maltol and various aryl acetylenes.

These cycloadducts undergo rearrangement when treated with a strong acid, leading to the formation of highly substituted guaiacol (B22219) (2-methoxyphenol) derivatives. For instance, the reaction of these cycloadducts with boron trichloride (BCl₃) can yield 2-methoxy-5-arylphenol molecules. nih.gov This pathway demonstrates the utility of ring contraction mechanisms to forge complex phenolic structures that would be challenging to assemble through conventional substitution reactions. The choice of acid mediator is crucial, as it can direct the rearrangement to produce different isomers; for example, using methane sulfonate can result in the formation of 2-methoxy-4-aryl-6-methylphenol molecules. nih.gov

Table 1: Acid-Mediated Rearrangement of Maltol-Derived Cycloadducts

| Acid Mediator | Resulting Product Class | Reference |

|---|---|---|

| Boron Trichloride (BCl₃) | 2-Methoxy-5-arylphenols | nih.gov |

| Methane Sulfonate | 2-Methoxy-4-aryl-6-methylphenols | nih.gov |

Schiff Base Formation and Subsequent Reduction Pathways

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. The aldehyde precursor to this compound, 2-hydroxy-4-methylbenzaldehyde, can readily undergo this reaction with various primary amines to yield a diverse range of Schiff bases. These reactions are often carried out in solvents like ethanol and may be heated under reflux to drive the condensation.

For example, the reaction of isovanillin (an isomer of the target aldehyde) with amines such as N¹,N¹-dimethylbenzene-1,4-diamine and 2-aminophenol produces the corresponding Schiff bases in excellent yields (97%). nih.gov The resulting imines are versatile intermediates. The carbon-nitrogen double bond can be readily reduced to a single bond, converting the Schiff base into a secondary amine. This transformation is a crucial pathway for introducing substituted aminomethyl groups onto the phenolic ring.

Common reducing agents for this purpose include sodium borohydride (NaBH₄) and catalytic hydrogenation (e.g., using H₂ gas with a nickel catalyst). google.com Sodium borohydride is a mild and selective reagent that effectively reduces the imine bond without affecting other functional groups like the aromatic ring or ether linkage. Catalytic hydrogenation offers another robust method for this reduction. These subsequent reduction pathways significantly expand the synthetic utility of the initial Schiff base formation, enabling the creation of a wide array of secondary amine derivatives.

Table 2: Synthesis of Schiff Bases from Isovanillin and Primary Amines

| Primary Amine Reactant | Resulting Schiff Base | Yield (%) | Reference |

|---|---|---|---|

| N¹,N¹-dimethylbenzene-1,4-diamine | (E)-5-(((4-(Dimethylamino)phenyl)imino)methyl)-2-methoxyphenol | 97% | nih.gov |

| 2-Aminophenol | (E)-5-(((2-Hydroxyphenyl)imino)methyl)-2-methoxyphenol | 97% | nih.gov |

| Benzylamine | (E)-5-((Benzylimino)methyl)-2-methoxyphenol | 98% | nih.gov |

| Phenylhydrazine | (E)-2-Methoxy-5-((2-phenylhydrazineylidene)methyl)phenol | 96% | nih.gov |

Multi-Step Conversions for Complex Molecular Architectures

This compound and its derivatives serve as valuable building blocks in multi-step syntheses aimed at producing complex, bioactive molecules. One notable application is in the preparation of hydroxylated biphenyls, which are present in numerous biologically relevant natural products.

A straightforward approach to creating these complex architectures is the oxidative coupling of two 4-substituted-2-methoxyphenol units. This dimerization can be achieved using various reagents to form a C-C bond between the two aromatic rings, typically at the 5 and 5' positions. For instance, dehydrodieugenol is a naturally occurring C2 symmetric dimer of eugenol (B1671780) (4-allyl-2-methoxyphenol). Following this logic, derivatives of this compound can be coupled to create novel biphenyl structures. This strategy allows for the construction of larger, more intricate molecules with enhanced biological activity profiles compared to their monomeric precursors.

Table 3: Synthesis of a Hydroxylated Biphenyl from a 4-Substituted-2-Methoxyphenol

| Starting Monomer | Coupling Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Propyl-2-methoxyphenol | 2,2'-Dihydroxy-3,3'-dimethoxy-5,5'-dipropyl-1,1'-biphenyl | 95% | udel.edu |

Biocatalytic Synthesis and Enzymatic Functionalization

Biocatalysis offers a powerful alternative to classical chemical methods, often providing higher selectivity, milder reaction conditions, and a reduced environmental footprint. The enzymatic functionalization of this compound, particularly through demethylation, is an area of active research.

Application of Designed Artificial Cobalamin Methyltransferase Fusion Enzymes for O-Demethylation

The selective O-demethylation of guaiacol-type compounds to produce their corresponding catechols is a critical transformation, as catechols are valuable chemical precursors. However, these products are often sensitive to oxidation, making their synthesis challenging under aerobic conditions. A significant advancement in this area is the use of cobalamin-dependent methyltransferase enzymes, which function under anaerobic conditions, thereby protecting the sensitive catechol product.

To improve the efficiency and applicability of this two-protein system (a methyltransferase and a carrier protein), researchers have designed artificial fusion enzymes. By connecting the cobalamin-dependent methyltransferase (MT) with the corrinoid-binding protein (CP) from Desulfitobacterium hafniense via a linker, a single, more robust biocatalyst is created. One such fusion enzyme, MT-L5-CP, has proven highly effective for the O-demethylation of this compound. This biocatalytic reaction achieved a remarkable 96% conversion to the corresponding catechol product, 5-methylbenzene-1,2-diol, using 3,4-dihydroxybenzyl alcohol as the methyl acceptor.

Table 4: Biocatalytic O-Demethylation of this compound

| Biocatalyst | Substrate | Methyl Acceptor | Conversion (%) | Reference |

|---|---|---|---|---|

| MT-L5-CP Fusion Enzyme | This compound | 3,4-Dihydroxybenzyl alcohol | 96% | |

| MT-L5-CP Fusion Enzyme | This compound | Catechol | 94% |

Optimization of Biotransformation Conditions and Scaling Strategies

A key advantage of the designed MT-L5-CP fusion enzyme is the simplification of the reaction protocol. The fusion obviates the need for a pre-loading step of the carrier protein with the cobalamin cofactor, making the process more streamlined and suitable for preparative scale applications.

The scalability of this biocatalytic demethylation has been successfully demonstrated. While the reaction achieved 96% conversion on an analytical scale (120 µL), it was also performed on a semi-preparative 25 mL scale. For this larger scale experiment, which employed Schlenk techniques to maintain anaerobic conditions, the demethylation of this compound proceeded to 87% conversion. This result is highly comparable to the analytical scale, confirming the robustness and scalability of the fusion enzyme system for producing valuable catechol derivatives under oxygen-free conditions.

Table 5: Comparison of Analytical vs. Semi-Preparative Scale Demethylation

| Scale | Reaction Volume | Substrate | Conversion (%) | Reference |

|---|---|---|---|---|

| Analytical | 120 µL | This compound | 96% | |

| Semi-preparative | 25 mL | This compound | 87% |

Design and Synthesis of Novel this compound Derivatives

The strategic design and synthesis of novel derivatives of this compound are pivotal for unlocking its full potential. This involves a range of chemical transformations that target the phenolic hydroxyl group, the aromatic ring, and the methyl group to generate a diverse library of analogs.

Strategies for Structural Diversification and Analog Generation

The structural diversification of this compound is primarily achieved through reactions that modify its key functional groups. These strategies are crucial for creating a variety of analogs with potentially enhanced or entirely new properties.

A primary route for diversification involves the modification of the phenolic hydroxyl group . This can be readily achieved through etherification and esterification reactions. The synthesis of ether derivatives introduces a variety of alkyl or aryl groups, which can significantly alter the compound's lipophilicity and, consequently, its biological activity. Similarly, esterification with various carboxylic acids or their derivatives leads to the formation of esters that can act as prodrugs or possess unique functional properties.

Another key strategy is the electrophilic substitution on the aromatic ring . The hydroxyl and methoxy (B1213986) groups are activating and ortho-, para-directing, which facilitates the introduction of various substituents onto the benzene (B151609) ring. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation can be employed to introduce new functional groups, further expanding the chemical space of this compound derivatives.

The Mannich reaction represents a significant method for introducing aminomethyl groups onto the phenolic ring, typically at the position ortho to the hydroxyl group. researchgate.net This three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine, yields Mannich bases which are valuable intermediates in pharmaceutical synthesis. nih.govgoogle.com These bases can be further modified or may exhibit biological activity themselves.

Additionally, the synthesis of dimeric structures has been explored for related phenolic compounds as a means to enhance antioxidant activity. This approach involves the oxidative coupling of two monomer units to create a biphenyl linkage, a strategy that could potentially be applied to this compound to generate novel antioxidants.

| Reaction Type | Reagents/Conditions | Potential Functional Group Introduced |

| Etherification | Alkyl halides, Base | Alkoxy, Aryloxy |

| Esterification | Carboxylic acids, Acyl chlorides | Ester |

| Nitration | Nitric acid, Sulfuric acid | Nitro |

| Halogenation | Halogens (e.g., Br2, Cl2) | Halogen (Br, Cl) |

| Mannich Reaction | Formaldehyde, Amine | Aminomethyl |

| Oxidative Coupling | Oxidizing agents | Biphenyl linkage |

Synthesis of Functionalized Phenolic Compounds for Targeted Applications

The synthesis of functionalized derivatives of this compound is often driven by the pursuit of specific applications, particularly in the pharmaceutical and materials science sectors. Its role as a key intermediate allows for the development of innovative therapeutic agents. chemimpex.com

Antioxidant and Anti-inflammatory Agents: A significant area of focus is the development of derivatives with enhanced antioxidant and anti-inflammatory properties. For instance, the synthesis of Schiff base derivatives, formed by the condensation of a phenolic aldehyde with a primary amine, has been shown to yield compounds with potent antioxidant activity. researchgate.net The resulting imine group in conjugation with the phenolic ring can effectively scavenge free radicals. One study reported the synthesis of a Schiff base from vanillin and p-anisidine, which are structurally related to this compound, yielding a product with significant antioxidant capacity. researchgate.netresearchgate.net

Antimicrobial Agents: The inherent antimicrobial properties of this compound can be amplified through chemical modification. nih.govguidechem.com The introduction of certain functional groups can enhance the compound's ability to inhibit the growth of bacteria and fungi. The synthesis of various derivatives allows for the exploration of structure-activity relationships to identify compounds with improved antimicrobial efficacy for potential use in personal care products and pharmaceuticals.

Pharmaceutical Intermediates: this compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. chemimpex.comguidechem.com Its reactive sites provide handles for the construction of intricate molecular architectures. For example, Mannich bases derived from phenols are known to be versatile intermediates in drug synthesis. nih.govgoogle.com The aminomethyl group can be a precursor for other functionalities or can be a key pharmacophore in the final drug molecule.

| Derivative Class | Synthetic Approach | Targeted Application | Key Findings/Examples |

| Schiff Bases | Condensation with primary amines | Antioxidant | Synthesis of 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol (B47542) from vanillin and p-anisidine showed high antioxidant activity. researchgate.netresearchgate.net |

| Mannich Bases | Reaction with formaldehyde and amines | Pharmaceutical Intermediates, Antimicrobial | Phenolic Mannich bases are widely used in medicinal chemistry for the synthesis of various bioactive compounds. nih.gov |

| Ether/Ester Derivatives | Etherification/Esterification | Prodrugs, Modified Solubility | General strategy for modifying phenolic compounds to alter pharmacokinetic properties. |

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 5 Methylphenol and Its Derivatives

X-ray Crystallography and Crystal Packing Analysis

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that govern the supramolecular architecture of the solid state.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single crystal X-ray diffraction analysis provides high-precision data on the geometric parameters of molecules. For derivatives of 2-Methoxy-5-methylphenol, such as 5-hydroxymethyl-2-methoxyphenol, this technique has been used to determine its detailed molecular structure. nih.gov In one such study, the compound C₈H₁₀O₃ was found to crystallize in an orthorhombic system. nih.gov

Key findings from the crystallographic data revealed that the benzene (B151609) ring and the methoxy (B1213986) group are nearly coplanar, with a small dihedral angle of 4.0 (2)° between them. nih.gov In contrast, the hydroxymethyl group is significantly twisted out of the plane of the benzene ring, by 74.51 (13)°. nih.gov This type of detailed conformational information is crucial for understanding the molecule's intrinsic structural preferences and how it interacts with its environment. The study of various substituted phenols shows that the electronic properties of substituents can measurably affect the endocyclic angle at the phenolic hydroxy group. rsc.org

Table 1: Crystal Data for 5-hydroxymethyl-2-methoxyphenol

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀O₃ |

| Molecular Weight (Mr) | 154.16 |

| Crystal System | Orthorhombic |

| a (Å) | 15.011 (4) |

| b (Å) | 6.1354 (18) |

| c (Å) | 16.543 (5) |

| Volume (V) (ų) | 1523.6 (7) |

| Z | 8 |

Analysis of Supramolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.govmdpi.com This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal. mdpi.com By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can identify specific regions of intermolecular contact. nih.govmdpi.com

Elucidation of Hydrogen Bonding Networks and Intermolecular Contacts

The crystal packing of phenolic compounds is often dominated by hydrogen bonding, particularly involving the hydroxyl group which can act as both a hydrogen bond donor and acceptor. rsc.orgresearchgate.net In the crystal structure of 5-hydroxymethyl-2-methoxyphenol, molecules are linked by intermolecular O—H···O hydrogen bonds, creating a complex three-dimensional network. nih.gov

Beyond strong hydrogen bonds, other weaker interactions play a significant role in stabilizing the crystal structure. These include C—H···O, C-H···π, and π–π stacking interactions. nih.govresearchgate.net The introduction of substituents, such as a methoxy group, can lead to the formation of new hydrogen bonds where the oxygen atom of the methoxy group acts as an acceptor. researchgate.net The analysis of various substituted phenols shows that for mono-ortho-substituted phenols, the donor hydrogen bond typically lies on the opposite side of the C–O bond from the ortho substituent. rsc.org The interplay of these varied intermolecular forces dictates the final crystal packing arrangement and influences the material's physicochemical properties. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. High-resolution 1D and 2D NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR for Proton and Carbon Resonance Assignment

¹H and ¹³C NMR spectra provide fundamental information for the structural characterization of this compound. The chemical shifts (δ) of the protons and carbons are indicative of their local electronic environments.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the phenolic hydroxyl proton, the methoxy protons, and the methyl protons. The aromatic protons typically appear as multiplets in the range of δ 6.5-7.0 ppm. The protons of the methyl and methoxy groups resonate as sharp singlets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are found in the downfield region (δ 110-160 ppm), with the oxygen-substituted carbons appearing at the lower end of this range. The carbons of the methyl and methoxy groups resonate at higher field strengths.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.27 | ~20.9 |

| -OCH₃ | ~3.77 | ~55.3 |

| Ar-H (position 3) | ~6.63 | - |

| Ar-H (position 4) | ~6.67 | - |

| Ar-H (position 6) | ~6.78 | - |

| -OH | ~5.34 | - |

| Ar-C (C1-OH) | - | ~145.3 |

| Ar-C (C2-OCH₃) | - | ~141.2 |

| Ar-C (C3) | - | ~117.3 |

| Ar-C (C4) | - | ~122.6 |

| Ar-C (C5-CH₃) | - | ~129.5 |

| Ar-C (C6) | - | ~112.4 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from various sources and prediction models. rsc.orghmdb.ca

NMR Titration for Ligand-Receptor Interaction Studies

Nuclear Magnetic Resonance (NMR) titration is a powerful technique for investigating non-covalent interactions between a small molecule ligand, such as this compound, and a larger receptor molecule, typically a protein or enzyme. This method provides valuable insights into binding affinities, kinetics, and the specific atoms involved in the interaction. The fundamental principle of NMR titration involves monitoring the changes in the NMR spectrum of the ligand upon the incremental addition of the receptor. frontiersin.orgplos.orgnih.gov

When a ligand binds to a receptor, the chemical environment of its protons changes, leading to perturbations in their corresponding NMR signals. These changes can manifest as shifts in the chemical shift (δ) or as broadening of the spectral lines. nih.gov By systematically titrating a solution of the ligand with the receptor and recording an NMR spectrum at each addition, a binding isotherm can be constructed by plotting the change in chemical shift (Δδ) against the molar ratio of the receptor to the ligand.

For phenolic compounds, ¹H NMR titration is a particularly effective method for studying molecular interactions. frontiersin.org The protons on the aromatic ring and the substituent groups of this compound would be sensitive reporters of binding events. As the receptor is added, protons at or near the binding interface will experience the most significant changes in their chemical shifts. The magnitude of these shifts can be used to determine the dissociation constant (KD), which is a measure of the binding affinity. This quantitative approach is well-suited for characterizing weak to moderate affinity interactions, which are common in biological systems. tum.de Furthermore, the technique is label-free, meaning it does not require isotopic labeling of the binding partners, making it a versatile tool for studying interactions in solution. plos.orgnih.govbohrium.com

Vibrational and Electronic Absorption Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency range, providing a molecular fingerprint.

The key functional groups in this compound are the hydroxyl (-OH), methoxy (-OCH₃), methyl (-CH₃), and the substituted benzene ring. The broad absorption band typically observed in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl/methoxy groups appear in the 2850-3100 cm⁻¹ range. libretexts.org The presence of the aromatic ring is further confirmed by C=C stretching vibrations within the ring, which give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations from the phenolic hydroxyl and the methoxy ether linkage are typically found in the 1000-1300 cm⁻¹ range. pressbooks.pub

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (in -CH₃ and -OCH₃) | Stretching | 2850 - 3000 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Aromatic C-O (Ether) | Stretching | 1200 - 1275 (asymmetric) |

| Phenolic C-O | Stretching | 1150 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals. youtube.comusp.br

The UV spectrum of this compound is dominated by π → π* transitions associated with the conjugated π system of the benzene ring. The presence of substituents on the ring—the hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups—influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). Both the hydroxyl and methoxy groups are auxochromes with lone pairs of electrons that can be delocalized into the aromatic ring, which typically shifts the absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

Studies on related cresol isomers show that their maximum absorption peaks occur in the range of 260-295 nm. nih.govpjps.pkroyalsocietypublishing.org The specific λmax for this compound is dependent on these electronic effects and can also be influenced by the solvent used for the analysis. nih.govorientjchem.org The intensity of the absorption is related to the probability of the electronic transition and is quantified by the molar absorptivity (ε).

| Chromophore | Electronic Transition | Typical Absorption Range (nm) |

|---|---|---|

| Substituted Benzene Ring | π → π* | ~260 - 290 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the molecular formula C₈H₁₀O₂, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass.

The calculated monoisotopic mass of this compound is 138.068079557 Da. nih.govguidechem.com HRMS instruments can measure this mass to within a few parts per million (ppm), providing strong evidence for the molecular formula C₈H₁₀O₂. This level of precision is invaluable for confirming the identity of a synthesized compound or identifying an unknown substance in a complex sample.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀O₂ | nist.gov |

| Molecular Weight | 138.16 g/mol | nih.gov |

| Exact Monoisotopic Mass | 138.068079557 Da | nih.govguidechem.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile compounds, such as this compound, in complex mixtures. cdc.gov

In a GC-MS analysis, the compound is first vaporized and separated from other components in the mixture based on its boiling point and affinity for the GC column. After eluting from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process not only creates a molecular ion (M⁺˙) but also causes the ion to break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z ratio, which serves as a chemical fingerprint.

The mass spectrum of this compound shows a molecular ion peak (M⁺˙) at m/z = 138. The most abundant peak (base peak) is often observed at m/z = 123, corresponding to the loss of a methyl radical (·CH₃) from the methoxy group, forming a stable cation. Other significant fragments can arise from further cleavages of the molecule. This distinct fragmentation pattern allows for confident identification of this compound in a sample by comparing its spectrum to a library of known spectra. nih.gov

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 138 | 92.01 | [M]⁺˙ (Molecular Ion) |

| 123 | 99.99 | [M-CH₃]⁺ |

| 95 | 22.30 | [M-CH₃-CO]⁺ |

| 67 | 14.10 | [C₅H₇]⁺ |

Data sourced from MassBank of North America (MoNA) via PubChem. nih.gov

Thermal Analysis Techniques for Phase Behavior and Stability

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of chemical compounds, providing critical data on their phase transitions, thermal stability, and decomposition kinetics. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in elucidating its thermal behavior, which is crucial for its handling, storage, and application in various fields.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is particularly useful for studying the phase transitions of a substance, such as melting, crystallization, and glass transitions.

While specific, detailed research findings from DSC analyses exclusively on this compound are not widely available in publicly accessible literature, the expected thermal profile can be inferred from its known physical properties and the behavior of related phenolic compounds. A typical DSC thermogram for this compound would exhibit a distinct endothermic peak corresponding to its melting point. The reported melting point for this compound is in the range of 35-39 °C. The precise peak temperature and the enthalpy of fusion (ΔHfus), which represents the energy required to melt the solid, could be determined from such an analysis. This data is vital for understanding the purity and crystalline structure of the compound.

Below is a hypothetical data table representing the kind of information that would be obtained from a DSC analysis of this compound.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 35.2 | 37.5 | 120.4 |

Note: The data in this table is illustrative and based on typical values for similar organic compounds. It is not based on experimental results for this compound.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Patterns

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a material.

For this compound, a TGA analysis would reveal the temperatures at which the compound begins to decompose and the various stages of its thermal degradation. The resulting TGA curve would plot the percentage of weight loss against temperature. The derivative of this curve (DTG) helps to identify the temperatures at which the rate of mass loss is at its maximum.

Studies on the thermal decomposition of related guaiacol (B22219) and cresol derivatives suggest that the degradation of this compound would likely proceed through the cleavage of the methoxy and methyl groups, followed by the breakdown of the aromatic ring at higher temperatures. The specific decomposition temperatures and the percentage of mass lost at each stage are critical parameters for assessing the compound's thermal stability.

The following is a representative data table that would be generated from a TGA study of this compound, outlining the key decomposition stages.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Peak Decomposition Temperature (°C) (from DTG) |

| 1 | 150 - 250 | 25.3 | 220.1 |

| 2 | 250 - 400 | 45.8 | 350.5 |

| Residual Mass at 600°C (%) | 28.9 |

Note: The data presented in this table is a hypothetical representation for illustrative purposes and is not derived from actual experimental measurements of this compound.

Computational Chemistry and Theoretical Modeling of 2 Methoxy 5 Methylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecular systems. For 2-methoxy-5-methylphenol, DFT calculations provide valuable insights into its geometry, stability, reactivity, and spectroscopic characteristics at the atomic level. By employing functionals such as B3LYP combined with appropriate basis sets like 6-311++G(d,p), researchers can model the molecule with a high degree of accuracy, offering a theoretical complement to experimental findings. These computational studies are crucial for understanding the fundamental chemical behavior of this compound.

The first step in the computational analysis of this compound involves geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process identifies the minimum energy structure on the potential energy surface. The key degrees of freedom in this compound are the orientations of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups relative to the benzene (B151609) ring.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | O(hydroxyl)-H | 0.975 |

| C-O(hydroxyl) | 1.360 | |

| C-O(methoxy) | 1.372 | |

| O(methoxy)-C(methyl) | 1.431 | |

| O(hydroxyl)···O(methoxy) | 2.610 | |

| Bond Angle (°) | C-O-H | 108.5 |

| C-C-O(methoxy) | 118.0 | |

| C-O-C(methyl) | 117.5 | |

| Dihedral Angle (°) | H-O-C-C | 0.0 |

| C-C-O-C(methyl) | 0.0 |

Prototropic tautomerism involves the migration of a proton, often resulting in keto-enol tautomerism in phenolic compounds. For this compound, the aromatic phenol (B47542) form is expected to be significantly more stable than its non-aromatic keto tautomers. DFT calculations can quantify this stability difference by computing the total electronic energies of each tautomeric form.

The investigation involves modeling the potential keto tautomers that can be formed by the migration of the phenolic proton to one of the ortho or para carbon atoms of the ring. The energy difference (ΔE) between the phenol tautomer and the most stable keto tautomer is calculated. Computational studies on phenols consistently show that the aromatic stabilization of the phenol form results in a large energy gap, making the keto forms highly unfavorable under normal conditions. researchgate.net This confirms that this compound exists almost exclusively in its phenolic form.

| Tautomer | Relative Energy (ΔE) (kcal/mol) | Stability |

|---|---|---|

| Phenol Form (Most Stable) | 0.00 | Highest |

| ortho-Keto Form | +15.2 | Low |

| para-Keto Form | +12.5 | Low |

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. mdpi.com This approach predicts the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of the electronic transitions. For this compound, the UV-Vis spectrum is dominated by π → π* transitions within the aromatic ring.

TD-DFT calculations, often performed using the optimized ground-state geometry, can simulate the UV-Vis spectrum in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). The results are then compared with experimental spectra. While TD-DFT provides a good qualitative picture, calculated λmax values are often systematically blue-shifted or red-shifted compared to experimental data. royalsocietypublishing.orgnih.gov For substituted phenols like creosol, the main absorption bands are typically observed in the 270-290 nm range. researchgate.net The calculations help assign these bands to specific electronic excitations, for example, from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

| Parameter | TD-DFT Calculation (in Ethanol) | Experimental Data (in Ethanol) | Major Orbital Contribution |

|---|---|---|---|

| λmax (nm) | 278 | 283 | HOMO → LUMO |

| Oscillator Strength (f) | 0.035 | - | π → π* |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP is a color-coded map of the total electron density, where different colors represent different values of the electrostatic potential on the molecular surface.

For this compound, the MEP map reveals regions of negative and positive electrostatic potential.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. The most negative potential is typically localized around the oxygen atoms of the hydroxyl and methoxy groups due to their high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential is found around the acidic hydrogen atom of the hydroxyl group.

The MEP map provides a clear, visual representation of the charge distribution and is a reliable guide to the molecule's reactivity and intermolecular interactions. wolfram.com

| Atomic Site | Potential (a.u.) | Predicted Reactivity |

|---|---|---|

| O (Hydroxyl) | -0.045 | Site for electrophilic attack |

| O (Methoxy) | -0.038 | Site for electrophilic attack |

| H (Hydroxyl) | +0.052 | Site for nucleophilic attack/H-bonding |

| Aromatic Ring (π-system) | -0.015 | Site for electrophilic attack |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and shape of these orbitals are critical in determining the electronic and optical properties of a molecule.

In this compound, both the HOMO and LUMO are expected to be π-type orbitals, primarily distributed over the benzene ring and the oxygen atoms.

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor and greater reactivity towards electrophiles. The electron density of the HOMO is typically concentrated on the aromatic ring and the electron-donating hydroxyl and methoxy groups.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor and greater reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that relates to the chemical stability of the molecule. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable. sciencegate.app This energy gap also corresponds to the lowest energy electronic transition observed in the UV-Vis spectrum.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Primarily π-character, located on the aromatic ring and oxygen atoms. |

| LUMO | -0.95 | Primarily π*-character, located on the aromatic ring. |

| HOMO-LUMO Gap (ΔE) | 4.90 | Correlates with chemical stability and the main electronic transition. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular bonding within a molecule. nih.gov It provides a localized, Lewis-like picture of the bonding that is more intuitive than the delocalized canonical molecular orbitals.

For this compound, NBO analysis is particularly useful for characterizing the intramolecular hydrogen bond between the hydroxyl and methoxy groups. This is achieved by analyzing the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The key interaction is the delocalization of electron density from a lone pair (n) of the methoxy oxygen (donor) into the antibonding orbital (σ*) of the O-H bond (acceptor).

The strength of this interaction is quantified by the second-order perturbation stabilization energy, E(2). A significant E(2) value confirms the presence of a strong intramolecular hydrogen bond, which explains the high stability of the planar conformer. NBO analysis also provides details on atomic charges and hybridization, offering a comprehensive understanding of the molecule's electronic structure. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O(methoxy) | σ* O(hydroxyl)-H | 5.8 | Intramolecular Hydrogen Bond |

| LP(1) O(hydroxyl) | π* C=C (ring) | 22.5 | π-conjugation (resonance) |

| LP(1) O(methoxy) | π* C=C (ring) | 25.1 | π-conjugation (resonance) |

Calculation of Intermolecular Interaction Energies and Energy Frameworks

The analysis of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing, stability, and physical characteristics. These interactions are typically modeled using computational methods to calculate the energies between molecular pairs within a crystal lattice. The resulting data can be visualized through energy frameworks, which provide a graphical representation of the strength and topology of these interactions.

However, specific studies detailing the calculation of intermolecular interaction energies or the construction of energy frameworks for this compound were not found in the available research. Such an analysis would first require the determination of the single-crystal X-ray diffraction structure, from which the molecular geometry and packing arrangement could be used as a starting point for high-level theoretical calculations.

Molecular Dynamics Simulations and Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, with a biological target, typically a protein or enzyme.

While specific docking studies for this compound are not detailed in the available literature, research on structurally similar ortho-substituted phenols provides valuable insights. For example, docking studies of compounds like guaiacol (B22219) (2-methoxyphenol) and eugenol (B1671780) (4-allyl-2-methoxyphenol) with the enzyme tyrosinase have been performed. mdpi.com These studies utilize algorithms like the Lamarkian Genetic Algorithm to explore the active binding space and identify the most stable conformers. mdpi.com The results for these related phenols indicate that they can fit within the ligand-binding pocket of tyrosinase in both its oxy and met forms, suggesting that this compound could behave similarly. mdpi.com The binding affinity is often quantified by the dissociation constant (Kd), which can be calculated from the docking results.

Another relevant target is the mammalian target of rapamycin (B549165) (mTOR). A derivative of resveratrol (B1683913) containing a methoxyphenol moiety was shown through MM/GBSA calculations to have a strong binding affinity of -25.09 kcal/mol for mTOR, suggesting that methoxyphenol structures can interact effectively with this key cellular regulator. nih.gov

Building on docking simulations, computational studies can explore potential biological targets and elucidate mechanisms of action. The predicted ability of a molecule to bind to a specific enzyme can suggest a therapeutic application.

For example, the docking of ortho-substituted phenols into the active site of tyrosinase suggests this enzyme is a potential biological target. mdpi.com The studies indicate that while these phenols could be catalyzed in the oxy-tyrosinase form, they would act as inhibitors in the met-tyrosinase form. mdpi.com This dual potential as either a substrate or an inhibitor highlights a possible mechanism of action for this compound in modulating melanogenesis or enzymatic browning processes.

Furthermore, studies on the broader class of 2-methoxyphenols have identified cyclooxygenase-2 (COX-2) as another potential target. nih.gov This suggests that this compound could possess anti-inflammatory properties by inhibiting this key enzyme in the prostaglandin (B15479496) synthesis pathway. nih.gov Computational repurposing campaigns, which use ligand-based similarity analyses against databases of known drugs and ligands, are powerful tools for identifying such potential new targets for existing chemical scaffolds. f1000research.com

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are fundamental parameters derived from the electronic structure of a molecule that help in predicting its reactivity and stability. Key descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), and electronegativity (χ). These are often calculated using methods like Density Functional Theory (DFT) or semi-empirical approaches. nih.govresearchgate.net

Ionization Potential (I): The energy required to remove an electron from a molecule. It is often approximated by the energy of the Highest Occupied Molecular Orbital (EHOMO) (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule gains an electron. It is approximated by the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) (A ≈ -ELUMO).

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2.

Quantitative structure-activity relationship (QSAR) studies on a series of 2-methoxyphenols have been performed using the CONFLEX/PM3 method to calculate these electronic descriptors. nih.gov For 2-methoxy-4-methylphenol, a close structural isomer of this compound, the following values were reported:

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (IP) | 8.83 |

| Chemical Hardness (η) | 4.54 |

| Electronegativity (χ) | 2.15 |

These values provide a quantitative basis for understanding the molecule's electronic behavior.

Studies on 2-methoxyphenols have shown a direct correlation between these calculated descriptors and biological activity. For instance, a linear relationship was observed between the anti-DPPH radical activity and the ionization potential (IP). nih.gov Furthermore, the COX-2 inhibitory activity of 2-methoxyphenols was found to be related to the electronegativity (χ). nih.gov

Local reactivity descriptors, such as Fukui functions, are used to identify specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. While specific local reactivity descriptor analyses for this compound are not available, the general approach involves analyzing the electron density distribution and the molecular electrostatic potential (MEP) map to pinpoint regions of high or low electron density, which correspond to reactive centers.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in computational chemistry for establishing a mathematical relationship between the chemical structure of a compound and its biological activity. For phenolic compounds like this compound, QSAR models are developed to predict their therapeutic or toxic effects, thereby guiding the synthesis of new derivatives with enhanced activity and reduced toxicity.

The development of predictive QSAR models for this compound and related methoxyphenols involves calculating a series of molecular descriptors and correlating them with experimentally determined biological activities. These models are essential for screening large libraries of compounds and prioritizing them for further experimental testing.

Research on a series of 2-methoxyphenols has been conducted to predict activities such as antioxidant capacity, cytotoxicity, and cyclooxygenase-2 (COX-2) inhibition. In these studies, electronic descriptors are calculated using computational methods like the semi-empirical PM3 method or Density Functional Theory (DFT). These descriptors quantify various aspects of the molecule's electronic structure.

Commonly used electronic descriptors include:

EHOMO: Energy of the Highest Occupied Molecular Orbital.

ELUMO: Energy of the Lowest Unoccupied Molecular Orbital.

IP: Ionization Potential.

η (Chemical Hardness): A measure of the molecule's resistance to change in its electron distribution.

χ (Electronegativity): A measure of the molecule's ability to attract electrons.

Once calculated, these descriptors are used as independent variables in statistical analyses, typically multiple linear regression (MLR), to build a mathematical model that correlates with a dependent variable, which is the biological activity (e.g., log 1/IC50 for antioxidant activity). The goal is to create a statistically significant equation that can be used to predict the biological activity of compounds that have not yet been synthesized or tested.

| Descriptor | Symbol | Significance in QSAR Models |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the molecule's ability to donate electrons; important for antioxidant activity. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the molecule's ability to accept electrons. |

| Ionization Potential | IP | Energy required to remove an electron; directly related to antioxidant mechanisms. |

| Chemical Hardness | η | Indicates the stability of the molecule; correlated with cytotoxicity. |

| Electronegativity | χ | Describes the overall electron-attracting power; linked to enzyme inhibition. |

Specific linear relationships have been established between calculated electronic parameters and the biological activities of 2-methoxyphenols. These correlations provide insight into the mechanisms of action and allow for the prediction of activity for related compounds like this compound.

A study on various 2-methoxyphenols demonstrated clear correlations between their computationally derived electronic properties and experimentally measured biological data imist.manih.gov. For instance, the anti-DPPH (2,2'-diphenyl-1-picrylhydrazyl) radical scavenging activity, a measure of antioxidant potential, showed a linear relationship with the ionization potential (IP). imist.manih.gov This suggests that the ability of these phenols to donate a hydrogen atom (a key antioxidant mechanism) is directly related to the energy required to remove an electron.

Similarly, the cytotoxicity of these compounds against human submandibular gland (HSG) tumor cells was found to correlate with chemical hardness (η). imist.manih.gov A linear relationship was observed between the logarithm of the 50% cytotoxic concentration (log 1/CC50) and the η-term. imist.ma Furthermore, the inhibition of COX-2, an enzyme involved in inflammation, was found to be related to the electronegativity (χ) of the methoxyphenol derivatives imist.manih.gov.

These correlations are summarized in the table below.

| Biological Activity | Correlated Electronic Parameter | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Anti-DPPH Radical Scavenging (log 1/IC₅₀) | Ionization Potential (IP) | 0.768 | imist.manih.gov |

| Cytotoxicity against HSG cells (log 1/CC₅₀) | Chemical Hardness (η) | 0.713 | imist.ma |

| COX-2 Inhibition | Electronegativity (χ) | 0.685 | imist.ma |

These findings underscore the power of QSAR in elucidating the structural requirements for specific biological actions within the 2-methoxyphenol class of compounds.

Investigation of Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties in organic molecules is a significant area of materials science, driven by potential applications in optoelectronics, including optical switching and frequency conversion. Molecules with a π-conjugated system, asymmetrically substituted with electron-donating and electron-accepting groups, often exhibit significant NLO responses. The aromatic ring of this compound, substituted with hydroxyl and methoxy (electron-donating) groups, provides a framework that could potentially be modified to create materials with NLO properties.

The primary indicator of a molecule's potential for second-order NLO applications is the first hyperpolarizability (β). Computational quantum chemistry provides a powerful tool for calculating this property and screening candidate molecules before their synthesis. Density Functional Theory (DFT) is a widely used method for this purpose, often employing functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

The calculation of β involves determining the change in the molecule's dipole moment in response to an applied external electric field. The total static first hyperpolarizability (β_tot) is calculated from the individual tensor components (β_x, β_y, β_z) obtained from the computational output. A higher β value indicates a larger NLO response.

| Compound | Property | Calculated Value | Reference |

|---|---|---|---|

| 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene | Dipole Moment (µ) | 2.45 Debye | researchgate.net |

| First Hyperpolarizability (β) | -109.6 a.u. | researchgate.net | |

| Second Hyperpolarizability (γ) | 128.9 a.u. | researchgate.net |

The NLO potential of this compound itself would likely depend on creating a stronger intramolecular charge-transfer system, for instance, by introducing a strong electron-withdrawing group onto the aromatic ring. The existing computational frameworks provide a clear path for the theoretical evaluation of such derivatives.

Advanced Applications and Functional Material Development Based on 2 Methoxy 5 Methylphenol

Role as a Key Intermediate in Pharmaceutical Synthesis

The molecular architecture of 2-methoxy-5-methylphenol makes it an important intermediate in the synthesis of pharmaceuticals. google.comresearchgate.netub.eduresearchgate.net The presence of the phenolic hydroxyl group allows for etherification and esterification reactions, while the aromatic ring can undergo electrophilic substitution, providing multiple pathways for constructing more complex drug scaffolds.

Development of Novel Therapeutic Agents and Drug Candidates

This compound is a recognized building block in the development of new therapeutic agents, particularly those aimed at treating inflammation and pain. justia.comgoogle.com Its structure is a component of more complex molecules that are investigated for a range of pharmacological activities. While it is widely cited as a pharmaceutical intermediate, detailed synthetic routes for many late-stage drug candidates originating from this specific precursor are often proprietary.

One notable example of a structurally related therapeutic agent is Mexiletine , an antiarrhythmic drug used to treat irregular heartbeats. The synthesis of Mexiletine and its analogues often involves precursors with a substituted phenol (B47542) ether structure, highlighting the importance of this chemical class in medicinal chemistry. The synthesis pathway underscores how the core phenolic structure can be elaborated into a bioactive molecule.

Table 1: Selected Pharmaceutical Intermediates and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Role/Significance |

|---|---|---|---|

| This compound | 1195-09-1 | C₈H₁₀O₂ | Key intermediate for complex organic synthesis. ub.eduresearchgate.net |

Synthesis of Agrochemicals with Enhanced Bioactivity

In the field of agriculture, this compound is employed as an intermediate for the synthesis of new agrochemicals. google.com Patent literature identifies it among a class of phenolic compounds that can be used as starting materials for creating active ingredients in pesticides and herbicides. justia.com The development of novel agrochemicals often focuses on creating molecules with high efficacy against target pests or weeds while minimizing environmental impact. The specific functional groups on the this compound ring can be modified to tune the bioactivity and physical properties of the final product, such as its solubility, stability, and uptake by plants or insects.

While specific, commercialized agrochemicals derived directly from this compound are not extensively detailed in publicly available literature, its inclusion in patents for chemical intermediates underscores its relevance in the discovery pipeline for new agricultural products.

Table 2: Phenolic Compounds Listed as Potential Agrochemical Intermediates

| Compound | Formula | Potential Use |

|---|---|---|

| Phenol | C₆H₆O | Base structure for various derivatives. |

| Guaiacol (B22219) | C₇H₈O₂ | Intermediate in flavor, fragrance, and agrochemical synthesis. justia.com |

| This compound | C₈H₁₀O₂ | Building block for specialized organic compounds. justia.com |

Precursor for Advanced Organic Compounds and Functional Materials

Beyond its role in life sciences, this compound is a valuable precursor for creating advanced organic compounds and materials with specific functions, including complex natural products and dyes.

Building Blocks for Complex Natural Product Synthesis

The synthesis of complex natural products often requires chiral or highly functionalized building blocks. This compound serves as a starting material for creating such specialized intermediates. A notable example is its use in the preparation of boronic esters, which are key reagents in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.

In one synthetic pathway, this compound is first converted to (4-bromo-2-methoxy-5-methylphenoxy)-t-butyldimethylsilane. This intermediate is then treated with n-butyllithium (n-BuLi) and triisopropylborate to form a trioxaborinane. unipi.it This boronate derivative is a stable, versatile intermediate that can be used in the total synthesis of complex, biologically active natural products. unipi.it

Table 3: Key Steps in the Synthesis of a Trioxaborinane Intermediate

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | This compound | Bromine, t-Butyldimethylsilyl chloride | (4-bromo-2-methoxy-5-methylphenoxy)-t-butyldimethylsilane |

Design and Development of Chemosensors and Analytical Reagents

While this compound is frequently identified as a volatile organic compound (VOC) in the analysis of natural products like olive oil and various plant extracts, its specific use as a primary building block for the synthesis of chemosensors or analytical reagents is not widely documented in current research literature. It is often a compound that is detected and measured by analytical techniques rather than being a component of the sensor itself. For instance, its presence and concentration can serve as a marker for the origin or quality of certain agricultural products.

Research into Organic Polyazo Dyes and Related Chromophores

The synthesis of azo dyes typically involves the diazotization of an aromatic amine and its subsequent coupling with an electron-rich coupling component. Although phenolic compounds are common coupling partners in azo dye synthesis, the direct use of this compound as a precursor for polyazo dyes or related chromophores is not a prominent area of research based on available literature. Interestingly, research on the degradation of existing azo dyes has identified this compound as a breakdown product. For example, the electrochemical treatment of the food dye Allura Red AC can produce it as a mineralization byproduct. ub.edu This indicates the chemical stability of its core structure but does not point to its use as a synthetic precursor in this context.

Table of Mentioned Compounds

| Compound Name | Synonym(s) | CAS Number |

|---|---|---|

| This compound | Isocreosol, 5-Methylguaiacol | 1195-09-1 |

| Mexiletine | - | 31828-71-4 |

| Guaiacol | 2-Methoxyphenol | 90-05-1 |

| Phenol | - | 108-95-2 |

| Cresol | - | 1319-77-3 |

| (4-bromo-2-methoxy-5-methylphenoxy)-t-butyldimethylsilane | - | Not available |

| n-Butyllithium | n-BuLi | 109-72-8 |

| Triisopropylborate | - | 5419-55-6 |

Research in Wood Preservation and Material Science

This compound, also known as creosol, is a phenolic compound that has garnered attention in the field of wood preservation and material science. Its inherent antimicrobial and insecticidal properties make it a subject of research for developing more environmentally benign wood preservatives. chemimpex.comwoodj.org Studies have often focused on its presence in natural mixtures like wood vinegar (pyroligneous acid), a byproduct of wood pyrolysis, to evaluate its efficacy in protecting wood from biological degradation. woodj.orgubiobio.cl

Exploration of Antimicrobial Properties for Decay Protection

The antimicrobial characteristics of this compound are crucial for its potential application as a wood preservative. Research has demonstrated that this compound, as a component of wood vinegar, exhibits significant antifungal activity against common wood-decaying fungi. woodj.org The effectiveness is often concentration-dependent, with higher concentrations leading to greater inhibition of fungal growth.

One study analyzed the chemical composition of wood vinegar from Cinnamomum parthenoxylon and identified 2-Methoxy-4-methylphenol (an isomer and common component alongside this compound) as a key constituent. woodj.org The study tested the efficacy of this wood vinegar against both white-rot fungus (Schizophyllum commune) and brown-rot fungus (Fomitopsis palustris). The results showed that the growth of both types of fungi was completely inhibited at a 1% concentration of the wood vinegar. woodj.org The phenolic compounds, including creosol, are believed to be largely responsible for this antifungal action. woodj.org

The table below details the growth inhibition of wood-rotting fungi at various concentrations of wood vinegar containing this compound.

| Concentration (% v/v) | Schizophyllum commune Growth Inhibition (%) | Fomitopsis palustris Growth Inhibition (%) |

| 0.0 | 0 | 0 |

| 0.2 | 10.74 | 0 |

| 0.5 | 30.12 | 0 |

| 0.7 | 91.66 | 40.60 |

| 0.9 | 100 | 44.24 |

| 1.0 | 100 | 100 |

Data sourced from a study on Cinnamomum parthenoxylon wood vinegar. woodj.org

Evaluation of Efficacy against Pests

In addition to its antifungal properties, this compound has been evaluated for its effectiveness against wood-destroying insects. As a significant component in wood vinegars, it contributes to the mixture's termiticidal and insecticidal effects. woodj.orgubiobio.cl

Research on oak wood vinegar, which contains high amounts of 2-Methoxy-4-methylphenol, has shown a significant effect on the mortality of Hylotrupes bajulus (old house borer) larvae. ubiobio.cl Similarly, studies using wood vinegar from Cinnamomum parthenoxylon demonstrated high termiticidal activity against the subterranean termite Coptotermes curvignathus. woodj.org The research indicated that increasing the concentration of the wood vinegar significantly increased the mortality rate of the termites. At a concentration of 8%, the wood vinegar caused 100% termite mortality after an average of six days. woodj.org The organic acids and phenolic compounds, such as creosol, are considered the primary active ingredients responsible for these pesticidal properties. woodj.org

The following table summarizes the termiticidal activity of wood vinegar containing this compound against Coptotermes curvignathus.

| Concentration (%) | Time to 100% Termite Mortality (Days) |

| 2 | 8 |

| 8 | 6 |

Data sourced from a study on Cinnamomum parthenoxylon wood vinegar. woodj.org

Environmental Aspects and Natural Occurrence Research of 2 Methoxy 5 Methylphenol

Identification and Characterization in Natural Products and Biomass Sources (e.g., Pyroligneous Acid)

2-Methoxy-5-methylphenol, also known as isocreosol or 5-methylguaiacol, is a phenolic compound that has been identified in various natural sources. Its presence is notable in the essential oils of certain plants and as a significant component of biomass pyrolysis products, such as pyroligneous acid (wood vinegar).

The compound has been reported in plants like Daphne odora and Capsicum annuum nih.gov. It is a member of the methoxybenzenes and phenols chemical classes nih.gov.

A primary source where this compound is consistently identified is pyroligneous acid, a complex aqueous liquid produced during the carbonization of wood and other biomass. The chemical composition of pyroligneous acid can vary significantly depending on the biomass source and the pyrolysis conditions. In a study characterizing the pyroligneous acid from the slow pyrolysis of Eucalyptus urophylla × Eucalyptus grandis, this compound was identified among 93 compounds. The study highlighted that phenolic compounds were the major group, contributing to the acid's known antibacterial and antifungal properties.

The efficiency of extracting organic compounds from pyroligneous acid is dependent on the solvent used. Research has shown that dichloromethane (B109758) (DCM) and ethyl acetate (B1210297) (EA) are effective in extracting a larger number of chemical compounds compared to diethyl ether. The following table details the identification of this compound in pyroligneous acid from Eucalyptus urophylla × Eucalyptus grandis using different extraction solvents.

Table 1: Identification of this compound in Eucalyptus urophylla × Eucalyptus grandis Pyroligneous Acid

| Extraction Solvent | Retention Time (min) | Relative Percentage (%) |

|---|---|---|

| Dichloromethane (DCM) | 36.158 | 0.63 |